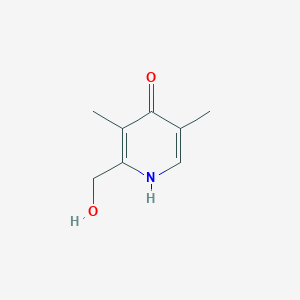

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-3-9-7(4-10)6(2)8(5)11/h3,10H,4H2,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZJWGGYPDKWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one: A Mechanistic and Methodological Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, a key heterocyclic building block. The synthesis is dissected from a mechanistic standpoint, elucidating the rationale behind each strategic step and the choice of reagents. This document is intended for researchers, chemists, and professionals in drug development, offering a comprehensive understanding of the multi-step synthesis, including detailed experimental protocols and visual representations of the reaction mechanisms. The core of this synthesis revolves around the construction of a substituted pyridone framework, which is then elaborated to introduce the required hydroxymethyl group.

Introduction: Significance of Substituted Pyridinones

Substituted pyridin-4(1H)-ones are a class of heterocyclic compounds that hold significant importance in medicinal chemistry and materials science. Their unique electronic and structural features allow them to act as versatile scaffolds in the design of novel therapeutic agents. The title compound, 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, serves as a crucial intermediate in the synthesis of more complex molecules, including proton pump inhibitors. A thorough understanding of its synthesis is therefore paramount for the efficient and scalable production of these valuable compounds.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one can be approached through a multi-step sequence that strategically builds the pyridone ring and then installs the necessary functional groups. A common strategy involves the initial synthesis of a more stable precursor, 2-(hydroxymethyl)-3,5-dimethyl-4-methoxypyridine, which can then be demethylated to the target pyridone. The synthesis of this methoxy precursor is a well-established route that begins with simple, commercially available starting materials.

The overall synthetic strategy can be visualized as a sequence of key transformations:

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, a significant heterocyclic compound also recognized as a known impurity of the proton pump inhibitor, Omeprazole (Omeprazole Impurity 30)[1]. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a detailed predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The predictions are grounded in fundamental spectroscopic principles and data from analogous pyridinone structures. This document is intended to serve as a valuable resource for researchers in pharmaceutical analysis, quality control, and synthetic chemistry, offering insights into the structural elucidation of this and related compounds.

Introduction

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is a substituted pyridinone derivative with a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol [1]. The structural characterization of such molecules is paramount in drug development and manufacturing to ensure the purity and safety of active pharmaceutical ingredients (APIs) like Omeprazole. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of the molecular structure. This guide will delve into the predicted spectroscopic signatures of this compound, offering a detailed rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecule's structure and the electronic environment of each atom.

Figure 3: Predicted major fragmentation pathways in EI-MS.

Conclusion

References

Sources

"2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Heterocyclic Building Block

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a notable impurity and potential metabolite of the blockbuster proton pump inhibitor Omeprazole, a thorough understanding of its characteristics is paramount for pharmaceutical research and development.[1] This document delves into its structural and physicochemical properties, synthetic pathways, reactivity, and its role as a versatile scaffold in the design of novel therapeutic agents. The information presented herein is intended to equip researchers and scientists with the critical knowledge required to effectively utilize this compound in their scientific endeavors.

Structural Elucidation and Physicochemical Profile

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is a substituted pyridinone that exists in tautomeric equilibrium with its 4-hydroxypyridine form, 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol.[1] The pyridin-4(1H)-one tautomer is generally favored in solution.[2][3]

Caption: Tautomeric forms of the title compound.

A comprehensive summary of its key physicochemical properties is presented in the table below. While experimental data for some properties are limited, computed values from reliable sources are provided to offer valuable insights.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| IUPAC Name | 2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-one | [1] |

| CAS Number | 727375-13-5 | [1] |

| Synonyms | 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol, Omeprazole Impurity 30 | [1][4] |

| XLogP3-AA | 0 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 153.078978594 Da | [1] |

| Topological Polar Surface Area | 49.3 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

Synthesis and Characterization

The synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is of significant interest due to its relation to Omeprazole. While a direct, optimized synthesis for this specific compound is not widely published, its preparation can be inferred from synthetic routes leading to its analogues, particularly the key Omeprazole intermediate, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

A plausible synthetic strategy involves the construction of the pyridinone ring followed by functional group manipulations. A general retrosynthetic approach is outlined below:

Caption: Retrosynthetic analysis for the target compound.

A key step in this pathway is the formation of a 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone intermediate. This can be achieved through the ammonolysis of a corresponding 4-pyrone derivative.[5] The subsequent reduction of the ester group at the 2-position would then yield the desired hydroxymethyl functionality.

Experimental Protocol: Synthesis of a Pyridone Precursor

The following protocol is adapted from a patented method for a related compound and serves as a foundational procedure that can be optimized for the synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.[5]

Step 1: Synthesis of 2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone

-

Acylate 2-methyl-1-penten-1-alkoxy-3-one with a suitable acylating agent (e.g., diethyl oxalate) in the presence of a base (e.g., sodium ethoxide) to induce cyclization and form the 4-pyrone ring.

-

The reaction is typically carried out in an alcoholic solvent.

-

Purify the resulting 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone by crystallization or chromatography.

Step 2: Ammonolysis to 2-Alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone

-

React the 4-pyrone from Step 1 with an ammonia source (e.g., ammonia gas or an ammonium salt) in a suitable solvent, such as ethanol, in an autoclave.

-

The reaction converts the pyrone ring to the corresponding pyridinone.

-

Isolate and purify the product, 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone.

Step 3: Reduction to 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

-

Reduce the ester group of the pyridone from Step 2 using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).

-

Careful control of the reaction conditions is necessary to selectively reduce the ester without affecting the pyridinone ring.

-

Quench the reaction carefully and work up to isolate the final product.

-

Purify 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one via recrystallization or column chromatography.

Characterization:

The synthesized compound should be characterized using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. Predicted chemical shifts, based on related structures, can be used as a guide. For instance, the methylene protons of the hydroxymethyl group are expected to appear as a singlet, and the methyl groups on the pyridinone ring will also be singlets with distinct chemical shifts.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the pyridinone, and the C=O stretch of the ketone.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound.

Chemical Reactivity and Stability

The reactivity of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is dictated by its principal functional groups: the hydroxymethyl group, the pyridinone ring, and the enolizable ketone.

-

Hydroxymethyl Group: The primary alcohol can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification. Its proximity to the heterocyclic ring may influence its reactivity.

-

Pyridinone Ring: The pyridinone system is a versatile scaffold. The ring nitrogen can be alkylated, and the carbonyl oxygen can also participate in reactions, although N-alkylation is often favored with Sₙ2-reactive electrophiles.[7][8] The ring can also participate in cycloaddition reactions.[9]

-

Keto-enol Tautomerism: The presence of the keto-enol tautomerism can influence the site of reaction. The enol form presents a nucleophilic carbon atom that can undergo electrophilic substitution.[3]

Chemical Stability:

Pyridinone derivatives can be susceptible to degradation under certain conditions. The stability of the molecule should be assessed under various pH, temperature, and light conditions, particularly if it is being considered for pharmaceutical applications.[10]

Role in Drug Discovery and Development

The primary significance of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one in drug development stems from its identity as a known impurity of Omeprazole.[1][4] The synthesis and characterization of such impurities are critical for ensuring the safety and efficacy of the final drug product.[11][12]

Beyond its role as an impurity, the hydroxymethyl-pyridinone scaffold is a "privileged structure" in medicinal chemistry. The introduction of a hydroxymethyl group can modulate the physicochemical properties of a molecule, potentially enhancing its solubility, bioavailability, and interaction with biological targets.[13] This functional group can act as a pharmacophore, forming key hydrogen bonds with protein receptors.[13]

The pyridinone core itself is present in numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications. The unique combination of a hydroxymethyl group and a dimethyl-substituted pyridinone ring in this molecule makes it an attractive starting point or intermediate for the synthesis of new chemical entities with potential pharmacological activity.

Conclusion and Future Perspectives

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is a heterocyclic compound with a rich chemical profile and significant relevance to the pharmaceutical industry. While its primary identity is that of an Omeprazole impurity, its structural features suggest a broader potential as a versatile building block in drug discovery. Further research into its synthesis, characterization of its physical and chemical properties, and exploration of its pharmacological activities are warranted. A deeper understanding of this molecule will not only aid in the quality control of existing drugs but may also pave the way for the development of novel therapeutics.

References

-

PubChem. 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. National Center for Biotechnology Information. [Link]

-

ChemBK. 2-(Hydroxymethyl)-3,5-Dimethyl-4-Methoxy Pyridine. [Link]

- Google Patents.

-

Frontiers in Chemistry. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. [Link]

- Google Patents. Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

-

MDPI. Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. [Link]

-

PubMed. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. [Link]

-

Wikipedia. 4-Pyridone. [Link]

-

PubMed. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][14]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][14]thiazin-4-one 1,1-dioxide. [Link]

-

PubMed. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

SynZeal. Omeprazole Impurities. [Link]

-

Organic Chemistry Portal. Synthesis of 2,3-dihydro-4-pyridones. [Link]

-

Medium. Enhancing Drug Discovery with Machine Learning. [Link]

-

PubChem. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride. [Link]

-

SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

-

PubChem. 2-((6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one. [Link]

-

White Rose eTheses Online. Synthesis, structure, and reactivity of Omeprazole and related compounds. [Link]

-

Youngstown State University. The alkylation of 4-pyridone. [Link]

-

RSquareL. CHEMICAL STABILITY OF DRUGS. [Link]

-

ChemAIRS. Retrosynthetic Strategy for Orforglipron (LY3502970) Using ChemAIRS, a Chemistry AI Tool. [Link]

-

PubChem. N-(hydroxymethyl)phthalimide. [Link]

-

ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

-

UNCW Institutional Repository. Reactivity of substituted 4-Pyridones in normal and inverse demand Diels-Alder cycloaddition. [Link]

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. [Link]

-

Diva-portal.org. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

-

PubChem. 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;2-methylidenepentanedioate. [Link]

-

ResearchGate. Regiochemistry of reactions of the pyridone anion. Deprotonation of the... [Link]

Sources

- 1. 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol | C8H11NO2 | CID 19347453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 3. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide [pubmed.ncbi.nlm.nih.gov]

- 4. Omeprazole Impurity 30 | CAS No- 1346600-29-0 | NA [chemicea.com]

- 5. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The alkylation of 4-pyridone [digital.maag.ysu.edu]

- 8. researchgate.net [researchgate.net]

- 9. repository.uncw.edu [repository.uncw.edu]

- 10. rsquarel.org [rsquarel.org]

- 11. Omeprazole Impurities | SynZeal [synzeal.com]

- 12. scispace.com [scispace.com]

- 13. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]

- 14. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C9H13NO2 | CID 737823 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by an ever-present need for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Among these, heterocyclic compounds, particularly those containing nitrogen, have proven to be exceptionally versatile. This guide focuses on a specific, yet significant, member of this family: 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one. While often identified as a process-related impurity in the synthesis of proton pump inhibitors like esomeprazole, a deeper investigation reveals its potential as a valuable building block in medicinal chemistry. This document aims to provide a comprehensive technical overview of this compound, from its fundamental identifiers to its synthesis, potential applications, and the analytical methodologies required for its characterization.

Part 1: Core Identification and Physicochemical Properties

A precise understanding of a molecule's identity and fundamental properties is the bedrock of all further research and development. This section provides the key identifiers and physicochemical data for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

Chemical Identity

The unambiguous identification of a chemical entity is crucial for regulatory compliance, literature searches, and clear scientific communication. The primary identifiers for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one are listed below.

| Identifier | Value | Source |

| CAS Number | 727375-13-5 | [1][2] |

| IUPAC Name | 2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-one | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Synonyms | 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol, Esomeprazole Impurity E | [1][3][4] |

| InChI Key | QAZJWGGYPDKWMQ-UHFFFAOYSA-N | [1] |

It is important to note that while the CAS number 727375-13-5 is the most consistently cited and authoritative identifier, the number 220757-73-3 is also occasionally associated with this compound, often as a synonym in supplier catalogs.[1] For clarity and consistency in research and reporting, the use of CAS number 727375-13-5 is strongly recommended.

Physicochemical Data

The physical and chemical properties of a molecule dictate its behavior in various chemical and biological systems. This data is essential for designing synthetic routes, developing analytical methods, and predicting its pharmacokinetic profile.

| Property | Value | Source |

| Molecular Weight | 153.18 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Expected to have some aqueous solubility due to the presence of hydroxyl and ketone functionalities. | [5] |

| pKa | The pyridinone ring will have a pKa, influencing its ionization state at different pH values. |

Part 2: Synthesis and Manufacturing Considerations

The availability of a robust and scalable synthetic route is a critical factor in the utility of any chemical compound in drug development. While detailed, specific protocols for the synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one are not extensively published in peer-reviewed literature, a plausible synthetic strategy can be inferred from the well-documented synthesis of its close analogue, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine, a key intermediate in the production of omeprazole.[6][7]

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical approach to the synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one involves the construction of the core pyridinone ring followed by the introduction of the hydroxymethyl group.

Caption: A simplified retrosynthetic analysis for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

A Plausible Synthetic Protocol

The following protocol is a conceptualized pathway based on established chemical principles and analogous syntheses. It should be optimized and validated for specific laboratory conditions.

Step 1: Synthesis of 2-Ethoxycarbonyl-3,5-dimethyl-4-pyrone

This step involves the condensation of a suitable diketone with diethyl oxalate in the presence of a base.[7]

Step 2: Formation of 2-Ethoxycarbonyl-3,5-dimethyl-4(1H)-pyridone

The pyrone from the previous step is then reacted with a source of ammonia, such as ammonium acetate, to replace the ring oxygen with nitrogen, forming the pyridone core.[7]

Step 3: Reduction of the Ester to the Hydroxymethyl Group

The ethoxycarbonyl group at the 2-position is then reduced to the corresponding hydroxymethyl group. A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, would be a standard choice for this transformation. Careful control of the reaction conditions is necessary to avoid over-reduction or side reactions.

Step 4: Purification and Characterization

The final product would be purified using standard techniques such as recrystallization or column chromatography. Characterization would be performed using techniques like ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm the structure and purity.

Part 3: Role in Drug Development and Medicinal Chemistry

While its primary documented role is as a pharmaceutical impurity, the inherent structural features of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one make it an intriguing scaffold for medicinal chemistry exploration. The pyridine and pyridinone cores are considered "privileged structures" in drug discovery, appearing in a wide array of approved drugs.[8][9][10][11][12][13]

The Pyridin-4(1H)-one Scaffold: A Versatile Pharmacophore

The pyridin-4(1H)-one moiety is a versatile pharmacophore with a range of demonstrated biological activities. Its ability to act as both a hydrogen bond donor and acceptor allows for diverse interactions with biological targets.[8]

-

Analgesic and Anti-inflammatory Properties: Several studies have demonstrated that derivatives of 4(1H)-pyridinone exhibit significant analgesic and anti-inflammatory activities.[14]

-

Antimalarial Activity: The 4(1H)-pyridone and related 4(1H)-quinolone scaffolds have shown promise as antimalarial agents, with activity against multiple stages of the parasite's lifecycle.[15]

-

AMPK Activation: Certain 3,5-dimethylpyridin-4(1H)-one derivatives have been identified as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, suggesting potential applications in metabolic disorders and oncology.[16]

The Hydroxymethyl Group: A Handle for Derivatization and Improved Properties

The hydroxymethyl group at the 2-position is not merely a passive substituent. It offers a reactive handle for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced or novel biological activities. Furthermore, the introduction of a hydroxymethyl group can favorably alter the physicochemical properties of a molecule, often leading to:

-

Increased Aqueous Solubility: The polar hydroxyl group can improve the water solubility of a compound, which is often a desirable trait for drug candidates.[5]

-

Enhanced Target Binding: The hydroxyl group can form additional hydrogen bonds with the target protein, potentially increasing binding affinity and potency.[5]

-

Metabolic Stability: While sometimes a site of metabolism, strategic placement of a hydroxymethyl group can also block or alter metabolic pathways, potentially improving the pharmacokinetic profile of a drug.[5]

Caption: Potential applications of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one in drug discovery.

Part 4: Analytical Methodologies

Robust analytical methods are essential for quality control, impurity profiling, and pharmacokinetic studies. The analysis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, particularly in the context of being an impurity in active pharmaceutical ingredients (APIs) like esomeprazole, requires sensitive and specific techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of pharmaceutical compounds and their impurities.

-

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for the separation of small organic molecules. A typical RP-HPLC method for the analysis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one would involve:

-

Column: A C18 or C8 stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 280 nm).

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification and quantification, especially at low levels, coupling HPLC with a mass spectrometer is the method of choice. This allows for the determination of the molecular weight of the impurity, confirming its identity.

Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural elucidation and confirmation of the identity of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for a definitive structural assignment.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

Part 5: Safety and Handling

Based on available data, 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

-

If on skin, wash with plenty of water.

-

Conclusion

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, while often relegated to the status of a process impurity, possesses the key structural attributes of a "privileged scaffold" in medicinal chemistry. Its pyridin-4(1H)-one core, coupled with a reactive hydroxymethyl group, presents a compelling starting point for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemical identity, synthetic pathways, and analytical characterization is paramount for any researcher or drug development professional seeking to unlock its full potential. As the demand for new and effective drugs continues to grow, the exploration of such versatile building blocks will undoubtedly play a crucial role in the future of pharmaceutical innovation.

References

-

Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. (2017). ResearchGate. [Link]

- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]

- Aytemir, M. D., Uzbay, T., & Erol, D. D. (1999). New 4(1H)-pyridinone derivatives as analgesic agents. Arzneimittelforschung, 49(3), 250-254.

- 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. (2014).

- SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE. (1997). Heterocycles, 45(1), 77-83.

-

Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (2020). Frontiers in Chemistry. [Link]

- Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

-

Pyridine: the scaffolds with significant clinical diversity. (2020). PubMed Central. [Link]

-

Esomeprazole-Impurities. Pharmaffiliates. [Link]

-

Esomeprazole EP Impurity E. SynZeal. [Link]

-

New 4(1H)-Pyridinone Derivatives as Analgesic Agents. Semantic Scholar. [Link]

-

2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. PubChem. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. ResearchGate. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

-

A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. [Link]

- A Novel Quantitative Spectrophotometric Method for the Determination of Vigabatrin in Pharmaceutical Formulations. Current Pharmaceutical Analysis, 16(5), 567-573.

-

Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). PubMed. [Link]

-

2-(hydroxymethyl)-3,5-dimethylpyridin-4-ol. Pharmaffiliates. [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

-

A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. PubMed. [Link]

-

Design and Synthesis of 3-Hydroxy-pyridin-4(1H)-ones–Ciprofloxacin Conjugates as Dual Antibacterial and Antibiofilm Agents against Pseudomonas aeruginosa. Journal of Medicinal Chemistry. [Link]

-

2-((6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one. PubChem. [Link]

-

3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride. PubChem. [Link]

-

Pharmaceutical and Biopharmaceutical Methods of Analysis. Shimadzu Scientific Instruments. [Link]

-

Total synthesis of 5-hydroxyomeprazole. ResearchGate. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 63(1), 3-8.

-

Unit 3 - Pharmaceutical Analysis - 1st Semester - B Pharmacy Notes. Carewell Pharma. [Link]

Sources

- 1. 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol | C8H11NO2 | CID 19347453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Esomeprazole EP Impurity E | 176219-04-8 | SynZeal [synzeal.com]

- 5. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. New 4(1H)-pyridinone derivatives as analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a substituted pyridin-4(1H)-one, its structural features, including tautomerism, intramolecular interactions, and conformational flexibility, are critical determinants of its biological activity and potential as a drug candidate. This document synthesizes theoretical predictions and established principles of heterocyclic chemistry to offer a detailed understanding of this molecule. Key aspects covered include its structural elucidation through predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a thorough conformational analysis based on computational modeling, and a discussion of its potential intermolecular interactions in the solid state. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyridinone scaffold.

Introduction: The Significance of the Pyridin-4(1H)-one Scaffold

The pyridin-4(1H)-one moiety is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds.[1][2] Its unique combination of features, such as the ability to act as both a hydrogen bond donor and acceptor, and its bioisosteric relationship to amides and other heterocycles, makes it a versatile building block in the design of new therapeutic agents.[3] Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-HIV, and antimalarial properties.[1][4]

The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the spatial arrangement of their functional groups. For 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, the substituents on the pyridinone ring—two methyl groups and a hydroxymethyl group—are expected to significantly influence its physicochemical properties and its interactions with biological targets. Understanding the molecule's preferred conformation and the interplay of its functional groups is therefore paramount for rational drug design and structure-activity relationship (SAR) studies.

A crucial aspect of the pyridin-4(1H)-one core is its tautomeric equilibrium with 4-hydroxypyridine. However, extensive studies have shown that the pyridone form is overwhelmingly favored in both solution and the solid state, a preference driven by intermolecular hydrogen bonding and the aromatic character retained through the delocalization of the nitrogen lone pair.[5][6] This guide will therefore focus on the pyridin-4(1H)-one tautomer.

Molecular Structure Elucidation

In the absence of published experimental data for 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, this section presents predicted spectroscopic data to facilitate its identification and characterization. These predictions are based on established principles of spectroscopy and computational chemistry.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.0-12.0 (br s, 1H, NH), δ 7.5 (s, 1H, C6-H), δ 5.0-5.5 (t, 1H, OH), δ 4.5 (d, 2H, CH₂), δ 2.2 (s, 3H, C5-CH₃), δ 2.0 (s, 3H, C3-CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 175 (C4=O), δ 150 (C2), δ 145 (C6), δ 138 (C5), δ 115 (C3), δ 60 (CH₂), δ 20 (C5-CH₃), δ 15 (C3-CH₃) |

| IR Spectroscopy (cm⁻¹) | 3300-3100 (N-H, O-H stretching), 3000-2850 (C-H stretching), 1640 (C=O stretching), 1550 (C=C stretching), 1050 (C-O stretching) |

| Mass Spectrometry (EI) | m/z 153 (M⁺), 136 (M⁺ - OH), 122 (M⁺ - CH₂OH), 94 |

These are predicted values and should be confirmed by experimental data.

Synthesis Outline

A plausible synthetic route to 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one can be adapted from methodologies reported for similar pyridinone structures. A potential pathway involves the cyclization of a β-dicarbonyl compound with an amine, followed by functional group manipulations. A specific multi-step synthesis for a related compound, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine, has been patented, suggesting that the target molecule is accessible through established synthetic chemistry.[5]

Caption: A generalized synthetic workflow for pyridin-4(1H)-one derivatives.

Conformational Analysis

The conformational flexibility of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, particularly the rotation of the hydroxymethyl group, is a key determinant of its three-dimensional shape and potential for intramolecular interactions.

Computational Modeling Approach

To investigate the conformational landscape of the molecule, a computational analysis was performed. The structure was first built and minimized using molecular mechanics, followed by a systematic conformational search to identify low-energy conformers. The geometries of the most stable conformers were then optimized using density functional theory (DFT) calculations.

Experimental Protocol: Conformational Analysis

-

Structure Building: The 2D structure of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one was drawn in a molecular modeling software.

-

Initial Minimization: The structure was subjected to an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).

-

Conformational Search: A systematic search of the conformational space was performed by rotating the key dihedral angle (C2-C-O-H of the hydroxymethyl group).

-

Quantum Mechanical Optimization: The lowest energy conformers identified in the search were then subjected to full geometry optimization using DFT at the B3LYP/6-31G(d) level of theory.

-

Analysis: The optimized structures were analyzed for their relative energies, key dihedral angles, and potential for intramolecular hydrogen bonding.

Analysis of Stable Conformers

The computational analysis reveals two primary low-energy conformers, differentiated by the orientation of the hydroxymethyl group relative to the pyridinone ring.

-

Conformer A: In this conformation, the hydroxyl group of the hydroxymethyl moiety is oriented away from the nitrogen atom of the pyridinone ring. This "outward" conformation is stabilized by minimizing steric hindrance.

-

Conformer B: Here, the hydroxyl group is pointed towards the nitrogen atom. This "inward" conformation allows for the potential formation of a weak intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair.

The energy difference between these conformers is predicted to be small, suggesting that the molecule can readily interconvert between these states at room temperature. The planarity of the pyridinone ring is maintained in all low-energy conformers, consistent with its aromatic character.

Caption: The two primary low-energy conformers of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

Intermolecular Interactions and Solid-State Packing

While a crystal structure for 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is not currently available, the analysis of related pyridin-4-one crystal structures provides valuable insights into its likely solid-state packing and intermolecular interactions.[7][8]

The primary intermolecular interactions expected to govern the crystal packing are:

-

N-H···O=C Hydrogen Bonding: The pyridinone N-H group is a strong hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor. This interaction is a hallmark of pyridinone crystal structures, often leading to the formation of dimers or extended chains.

-

O-H···O=C Hydrogen Bonding: The hydroxyl group of the hydroxymethyl substituent can also act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule.

-

π-π Stacking: The aromatic pyridinone rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these interactions will determine the overall supramolecular architecture of the solid state. The presence of the hydroxymethyl group introduces additional possibilities for hydrogen bonding networks, potentially leading to more complex and varied packing arrangements compared to simpler pyridinones.

Caption: A schematic representation of potential intermolecular interactions in the solid state.

Implications for Drug Development

A thorough understanding of the molecular structure and conformation of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is crucial for its development as a potential therapeutic agent.

-

Pharmacophore Modeling: The identified low-energy conformers provide a basis for constructing accurate pharmacophore models, which can be used for virtual screening and the design of new analogs with improved activity.

-

Structure-Based Drug Design: Knowledge of the molecule's three-dimensional shape and the spatial orientation of its hydrogen bond donors and acceptors is essential for docking studies and the design of compounds that can effectively bind to a target protein.

-

Physicochemical Properties: The conformational flexibility and the potential for intramolecular hydrogen bonding can influence key physicochemical properties such as solubility and membrane permeability, which are critical for drug-likeness.

Conclusion

This technical guide has provided a detailed analysis of the molecular structure and conformation of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one. Through the synthesis of theoretical predictions and established chemical principles, a comprehensive picture of this important molecule has been presented. The predicted spectroscopic data will aid in its experimental identification, while the computational conformational analysis has shed light on its flexibility and potential for intramolecular interactions. The discussion of intermolecular forces provides a foundation for understanding its solid-state behavior. This in-depth guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the rational design and development of novel therapeutics based on the versatile pyridin-4(1H)-one scaffold.

References

-

Argibay, S., Carballo, R., & Vázquez-López, E. M. (2017). Crystal structure of fac-tricarbonylchloridobis(4-hydroxypyridine)rhenium(I)–pyridin-4(1H)-one (1/1). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1534–1537. [Link]

-

Cowley, R. C., et al. (2012). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. ACS Medicinal Chemistry Letters, 3(11), 945-949. [Link]

- Forlani, L., et al. (2002). Tautomerism of 4-pyridone. Arkivoc, 2002(5), 198-215.

-

Gao, H., et al. (2018). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 23(9), 2268. [Link]

-

Ito, H., et al. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038. [Link]

-

Ma, C., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 843589. [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

-

PubChem. (n.d.). 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. National Center for Biotechnology Information. [Link]

-

RSC Publishing. (2017). The nature of intermolecular interactions in pyridinium–anion–β-hexachlorocyclohexane molecular crystals. [Link]

- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry, 30, 115935.

-

Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 843589. [Link]

- U.S. Patent No. 5,616,713. (1997). Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

"2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one" solubility in different solvents

An In-depth Technical Guide to the Solubility Profile of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, a heterocyclic compound of significant interest in pharmaceutical development. The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and water solubility.[1] This document synthesizes theoretical principles with practical methodologies to offer researchers and drug development professionals a thorough understanding of the compound's behavior in various solvent systems. We will explore its key physicochemical properties, predict its solubility profile, detail the molecular interactions governing its dissolution, and provide a robust experimental protocol for empirical solubility determination.

Introduction: The Significance of the Pyridinone Scaffold

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one belongs to the pyridinone class of heterocyclic compounds, which are integral to modern drug discovery.[1] Pyridinone derivatives are versatile, serving as bioisosteres for amides and phenyl groups, and possess the ability to act as both hydrogen bond acceptors and donors.[1][2] These characteristics are crucial for interacting with biological targets and influencing key drug-like properties such as aqueous solubility and metabolic stability.[2] The subject molecule, a substituted pyridin-4-one, is a polar pyridinyl compound noted for its increased hydrogen bonding capacity, which suggests enhanced aqueous solubility compared to less functionalized parent structures.[3] Understanding the solubility of this compound is a critical prerequisite for its application in medicinal chemistry, particularly for formulation development, reaction optimization in synthesis, and ensuring bioavailability in preclinical studies.

Physicochemical Profile and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. A detailed analysis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one reveals several key features that dictate its solvent compatibility.

Table 1: Key Physicochemical Properties of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

| Property | Value | Source |

| IUPAC Name | 2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-one | [4] |

| Molecular Formula | C₈H₁₁NO₂ | [4] |

| Molecular Weight | 153.18 g/mol | [4][5] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

The molecule's structure is characterized by a central pyridinone ring, which is inherently polar. The presence of three distinct functional groups capable of engaging in hydrogen bonding is the most dominant feature influencing its solubility:

-

Hydroxymethyl Group (-CH₂OH): Contains a hydroxyl group that can act as both a hydrogen bond donor and acceptor.

-

Ring Nitrogen (N-H): The protonated nitrogen in the pyridinone ring is a strong hydrogen bond donor.

-

Carbonyl Group (C=O): The oxygen atom is a strong hydrogen bond acceptor.

These features, combined with the two lipophilic methyl groups, create a molecule with a balanced but predominantly polar character. This polarity is the primary determinant of its solubility across different solvent classes.

Solubility Profile: A Predictive Analysis

While exhaustive quantitative solubility data for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is not widely published, a reliable predictive profile can be constructed based on its structural analysis and data from closely related analogues. The principle of "like dissolves like" is paramount. The molecule's high capacity for hydrogen bonding predicts favorable solubility in polar protic solvents. For a similar compound, 2-(hydroxymethyl)-3-methyl-1H-pyridin-4-one, solubility has been noted in both methanol and water.[6]

Table 2: Predicted Solubility of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Freely Soluble | The compound's multiple H-bond donor/acceptor sites can interact strongly with protic solvents, disrupting both the solute's crystal lattice and the solvent's self-association. Favorable water solubility is a known characteristic of pyridone derivatives.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Solvents like DMSO are excellent H-bond acceptors and can effectively solvate the molecule, though perhaps less effectively than protic solvents which can donate hydrogen bonds to the carbonyl oxygen.[7] |

| Slightly Polar | Acetone, Ethyl Acetate | Sparingly Soluble to Slightly Soluble | These solvents have limited hydrogen bonding capability. While dipole-dipole interactions are possible, they are less effective at overcoming the strong intermolecular forces within the compound's crystal lattice. |

| Nonpolar Aprotic | Toluene, Hexanes | Insoluble | The significant difference in polarity between the solute and these nonpolar solvents prevents effective solvation. |

| Chlorinated | Dichloromethane (DCM) | Slightly Soluble | DCM may offer some solubility due to its ability to form weak hydrogen bonds and engage in dipole-dipole interactions, but high solubility is not expected.[8] |

It is important to note that the aqueous solubility of pyridinone derivatives can be pH-dependent due to the basicity of the ring nitrogen.[9]

Visualizing Molecular Interactions

The diagram below illustrates the primary mechanism of dissolution in a polar protic solvent like water, highlighting the crucial role of hydrogen bonding.

Caption: Hydrogen bonding between the solute and water molecules.

Standard Protocol for Experimental Solubility Determination

To obtain precise quantitative data, an empirical approach is necessary. The Shake-Flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a robust and widely accepted standard for determining thermodynamic solubility.[10]

Materials and Equipment

-

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (solid)

-

Selected solvents (e.g., Water, Methanol, DMSO)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

Appropriate HPLC column (e.g., C18 column)[11]

Experimental Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol | C8H11NO2 | CID 19347453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-(hydroxymethyl)-3-methyl-1H-pyridin-4-one | 1797131-12-4 [amp.chemicalbook.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Earth-friendly micellar UPLC technique for determination of four hypoglycemic drugs in different pharmaceutical dosage forms and spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and degradation pathways of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, a key pyridinone derivative. Understanding the intrinsic stability of this molecule is paramount for its application in pharmaceutical development, particularly as a reference standard or intermediate. This document outlines the principles of forced degradation and details the expected behavior of the compound under various stress conditions, including hydrolysis, oxidation, and thermal and photolytic stress. We will explore potential degradation mechanisms, identify likely transformation products, and provide validated experimental protocols for conducting these stability-indicating studies. The methodologies described herein are designed to meet rigorous regulatory standards and provide researchers with the foundational knowledge required for robust formulation development and analytical method validation.

Introduction: The Imperative of Stability Analysis

The journey of a drug substance from discovery to market is underpinned by a rigorous understanding of its chemical behavior. Stability is not merely a measure of shelf-life but a critical quality attribute that directly impacts safety and efficacy. For compounds like 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, which may serve as a crucial building block or be identified as a process-related impurity in active pharmaceutical ingredients (APIs), a thorough stability profile is non-negotiable.

Forced degradation, or stress testing, is the cornerstone of this understanding. By intentionally exposing a compound to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products, elucidate degradation pathways, and develop and validate specific stability-indicating analytical methods (SIAMs).[1][2] This proactive approach, guided by principles from the International Council for Harmonisation (ICH), ensures that any potential liabilities in the molecule's structure are identified early in the development process.[3][4] This guide serves as a practical and theoretical framework for executing such studies on 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

Physicochemical Properties of the Core Molecule

A foundational understanding of the molecule's physical and chemical properties is essential before initiating stability studies. 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one belongs to the pyridinone class of heterocyclic compounds. Its structure features a hydroxymethyl substituent and two methyl groups on the pyridinone ring, which influence its reactivity and stability.

| Property | Value | Source |

| IUPAC Name | 2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-one | PubChem[5] |

| Synonyms | 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol | PubChem[5] |

| CAS Number | 727375-13-5 | PubChem[5] |

| Molecular Formula | C₈H₁₁NO₂ | PubChem[5] |

| Molecular Weight | 153.18 g/mol | PubChem[5] |

| Appearance | Solid (Specific form not detailed in public data) | - |

| Storage | 2-8°C, Refrigerator | Pharmaffiliates[6] |

Forced Degradation Studies: A Strategic Approach

Forced degradation studies are designed to produce a target degradation of 5-20% of the parent molecule.[3][4] Degradation beyond this range can lead to secondary and tertiary degradation products that may not be relevant to real-world storage conditions, complicating the analysis. The core objective is to generate the primary, most likely degradants to challenge the specificity of the analytical method.

A systematic approach involves subjecting a solution of the compound (typically at a concentration of 1 mg/mL) to the following stress conditions as a starting point.[3]

Hydrolytic Degradation: The Role of pH

Hydrolysis is a prevalent degradation pathway for many pharmaceuticals. The pyridone structure, in particular, can be susceptible to ring-opening or other transformations under acidic and basic conditions.[7] The rate and mechanism of hydrolysis are highly pH-dependent.

Experimental Protocol: Hydrolysis

-

Preparation: Prepare three solutions of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (e.g., 1 mg/mL) in:

-

0.1 M Hydrochloric Acid (HCl) for acidic hydrolysis.

-

Purified Water for neutral hydrolysis.

-

0.1 M Sodium Hydroxide (NaOH) for basic hydrolysis.

-

-

Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and monitor at predefined time points (e.g., 2, 4, 8, 24 hours). If no degradation is observed, a higher temperature or longer duration may be required.[3]

-

Neutralization: Before analysis, cool the acidic and basic samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively, to prevent further degradation and protect the analytical column.

-

Analysis: Analyze all samples by a suitable stability-indicating method (e.g., HPLC) against a non-stressed control solution to determine the percentage of degradation and profile the degradants.

Expected Degradation Pathway: Under strong acidic or basic conditions, the pyridinone ring may be susceptible to nucleophilic attack by water or hydroxide ions. The hydroxymethyl group itself is generally stable to hydrolysis, but the overall electronic structure of the ring under protonated or deprotonated states can influence reactivity.

Caption: Proposed Hydrolytic Degradation Stress.

Oxidative Degradation

Oxidation is another critical degradation pathway, often involving reactive oxygen species. The hydroxymethyl group (-CH₂OH) is a primary site for oxidation, potentially being converted to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH). The electron-rich pyridinone ring could also be a target for oxidation.

Experimental Protocol: Oxidation

-

Preparation: Prepare a solution of the compound (1 mg/mL) in a suitable solvent. Add a controlled volume of an oxidizing agent, such as 3% or 30% hydrogen peroxide (H₂O₂).

-

Incubation: The reaction is typically conducted at room temperature. Monitor at various time points, as oxidation can be rapid. If the reaction is slow, gentle heating (e.g., 40-50°C) can be applied.

-

Analysis: Analyze the samples directly by HPLC against a control. No quenching is typically required for H₂O₂ at low concentrations.

Expected Degradation Pathway: The primary alcohol of the hydroxymethyl group is the most likely site of initial oxidation.

Caption: Proposed Oxidative Degradation Pathway.

Thermal Degradation

High temperatures provide the energy needed to break chemical bonds, leading to various degradation reactions. For solid-state samples, this can reveal instabilities related to melting point or polymorphic transitions, while solution-state studies show solvent-mediated thermal effects.

Experimental Protocol: Thermal Stress

-

Solid State: Place a thin layer of the solid compound in a controlled temperature and humidity chamber (e.g., 80°C or higher, depending on the substance's melting point).

-

Solution State: Prepare a solution of the compound (1 mg/mL) in a suitable solvent and heat it at a controlled temperature (e.g., 70-80°C).

-

Analysis: At specified intervals, withdraw samples. For the solid sample, dissolve it in a suitable solvent before analysis. Analyze by HPLC.

Expected Degradation Pathway: Thermal degradation can be complex. Potential pathways include dehydration of the hydroxymethyl group, dimerization, or fragmentation of the pyridinone ring. The specific products are highly dependent on the conditions (solid vs. solution, presence of oxygen).[8][9]

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical reactions. ICH Q1B provides a clear guideline for photostability testing, requiring exposure to a combination of visible and UV light.[3]

Experimental Protocol: Photostability

-

Preparation: Prepare both solid and solution samples of the compound. Place them in chemically inert, transparent containers.

-

Dark Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls, which will be exposed to the same temperature and humidity but protected from light.

-

Exposure: Place the samples in a photostability chamber and expose them to a light source that conforms to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Analysis: After exposure, compare the light-exposed samples to the dark controls using HPLC to determine the net degradation caused by light.

Expected Degradation Pathway: Photodegradation can involve radical mechanisms, leading to a variety of products. The pyridinone ring system, being aromatic, is a likely chromophore that can absorb UV energy and initiate degradation.

Analytical Methodologies for Stability Assessment

The cornerstone of any degradation study is a robust, validated stability-indicating analytical method (SIAM). This method must be able to separate the parent compound from all its degradation products and allow for accurate quantification of each.

Workflow for Developing a Stability-Indicating HPLC Method

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]

- 5. 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol | C8H11NO2 | CID 19347453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Mária Chromčiková[Author] - Search Results - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one in Synthetic Chemistry: A Technical Guide

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of medicinal and materials chemistry, the strategic synthesis of complex molecules hinges on the availability of versatile and reactive intermediates. Among these, 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one stands out as a pivotal building block. Its unique combination of a reactive hydroxymethyl group, a nucleophilic pyridinone ring system, and strategically placed methyl groups for steric and electronic modulation makes it a highly valuable precursor in the synthesis of a range of important compounds. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are presented to be self-validating, with a focus on the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Core Synthesis: A Multi-Step Approach to a Key Intermediate

The construction of the 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one scaffold is a multi-step process that begins with readily available starting materials and proceeds through key heterocyclic intermediates. The most common and industrially relevant approach involves the initial formation of a 4-pyrone ring, followed by its conversion to the corresponding pyridin-4(1H)-one, and finally, the reduction of an ester group to the desired hydroxymethyl functionality.[1]

Workflow for the Synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Caption: Synthetic workflow for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

Detailed Experimental Protocol

The following protocol is a composite of established procedures for the synthesis of related structures, adapted for the preparation of the title compound.

Step 1: Synthesis of 2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone

This initial step involves a Claisen-type condensation to construct the 4-pyrone ring. The choice of a dialkyloxalate as the acylating agent is crucial for introducing the necessary ester functionality at the 2-position.

-

Reaction: To a solution of sodium ethoxide in ethanol, a mixture of 2-methyl-1-penten-1-ethoxy-3-one and diethyl oxalate is added dropwise at reflux.

-

Rationale: The strongly basic conditions deprotonate the α-carbon of the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl of the diethyl oxalate. Subsequent cyclization and elimination of ethanol yield the desired 4-pyrone.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then quenched with ice-water and extracted with a suitable organic solvent (e.g., dichloromethane). Recrystallization from a solvent such as n-hexane affords the purified 2-ethoxycarbonyl-3,5-dimethyl-4-pyrone.[1]

Step 2: Synthesis of 2-Alkoxycarbonyl-3,5-dimethylpyridin-4(1H)-one

The conversion of the 4-pyrone to the pyridin-4(1H)-one is a key transformation, achieved through reaction with an amine source.

-

Reaction: The 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone is reacted with a source of ammonia, such as aqueous ammonia or benzylamine, in a suitable solvent under heat.

-

Rationale: The amine nitrogen acts as a nucleophile, attacking the electrophilic C2 or C6 position of the pyrone ring, leading to ring-opening. Subsequent recyclization with the elimination of water furnishes the pyridin-4(1H)-one ring. The use of benzylamine can sometimes offer better control and solubility, with the N-benzyl group being removed in a subsequent hydrogenolysis step.[1]

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration. The crude product can be purified by recrystallization.

Step 3: Reduction to 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

The final step involves the selective reduction of the ester group to the primary alcohol.

-

Reaction: The 2-alkoxycarbonyl-3,5-dimethylpyridin-4(1H)-one is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF), and treated with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) at a controlled temperature.[1]

-

Rationale: The hydride reagent delivers a hydride ion to the electrophilic carbonyl carbon of the ester, leading to its reduction to the corresponding alcohol. The choice of reducing agent and reaction conditions is critical to avoid over-reduction or side reactions with the pyridinone ring.

-

Work-up: The reaction is carefully quenched with water and a basic solution (e.g., aqueous NaOH) to decompose the excess reducing agent and the aluminum salts. The product is then extracted into an organic solvent, dried, and the solvent is evaporated to yield the final product, which can be further purified by chromatography or recrystallization.

| Step | Key Reagents | Typical Solvent | Yield (%) |

| 1. 4-Pyrone Formation | Sodium ethoxide, Diethyl oxalate | Ethanol | 40-60 |

| 2. Pyridin-4(1H)-one Formation | Ammonia or Benzylamine | Water or Toluene | 70-90 |

| 3. Reduction | LiAlH₄ or NaBH₄ | Tetrahydrofuran | 60-80 |

Reactivity and Role as a Synthetic Intermediate

The synthetic utility of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one stems from the reactivity of its hydroxymethyl group, which can be readily transformed into other functional groups, making it a versatile precursor for a variety of target molecules.

Conversion to Electrophilic Species

A primary application of this intermediate is its conversion into an electrophilic species, most notably a chloromethyl derivative. This transformation is a key step in the synthesis of the proton pump inhibitor, omeprazole.

Caption: Conversion of the hydroxymethyl group to a reactive chloromethyl intermediate.

This chlorination is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃). The resulting 2-(chloromethyl) derivative is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, such as thiols, amines, and alkoxides. This reactivity is central to its role in the construction of complex molecular frameworks.

Applications in Medicinal Chemistry

The primary and most well-documented application of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is as a key intermediate in the synthesis of omeprazole and its analogues.[2] In this context, the pyridinone moiety is first O-methylated to a methoxypyridine before or after the chlorination step. The resulting 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine is then coupled with a mercaptobenzimidazole derivative.

Beyond omeprazole, the hydroxypyridinone scaffold is of significant interest in the development of metal chelating agents . While the title compound itself is a bidentate chelator, the hydroxymethyl group can be further functionalized to create more complex, multidentate ligands with high affinity and selectivity for various metal ions, including iron (Fe³⁺). This has implications for the treatment of diseases associated with metal overload.

Conclusion: A Cornerstone of Modern Synthesis

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one has firmly established its position as a valuable and versatile intermediate in synthetic chemistry. Its well-defined and efficient multi-step synthesis, coupled with the predictable reactivity of its hydroxymethyl group, provides a reliable pathway to a range of complex and medicinally relevant molecules. The insights and protocols presented in this guide are intended to empower researchers to leverage the full potential of this important building block in their synthetic endeavors, from drug discovery to the development of novel materials.

References

- Chou, S.-Y., & Chen, S.-F. (1997). A process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. U.S. Patent No. 5,616,713. Washington, DC: U.S. Patent and Trademark Office.

-

PubChem. (n.d.). 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 2-(Hydroxymethyl)-3,5-Dimethyl-4-Methoxy Pyridine. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its core structure, a substituted pyridinone ring, is a versatile scaffold found in numerous biologically active molecules. The presence of a hydroxymethyl group at the 2-position and methyl groups at the 3- and 5-positions provides specific steric and electronic properties that can be crucial for molecular interactions with biological targets. This guide provides an in-depth review of the scientifically vetted methods for the synthesis of this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of different routes.

A key feature of 4-pyridinones is their existence in tautomeric equilibrium with their 4-hydroxypyridine form. In solution, the keto (pyridinone) form is generally favored, a characteristic that influences both the synthetic strategy and the characterization of the final product.[1][2]

Primary Synthetic Pathway: From 4-Pyrone Precursor

The most extensively documented and versatile route for the synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one commences with a substituted 4-pyrone. This multi-step pathway offers a reliable method for constructing the pyridinone core and subsequently introducing the desired functional groups.

Diagram of the Primary Synthetic Pathway

Caption: Primary synthetic route from a 4-pyrone precursor.

Step 1: Synthesis of 2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone

The initial step involves the acylation and subsequent cyclization of an appropriate starting material to form the 4-pyrone ring system. A common precursor is 2-methyl-1-penten-1-alkoxy-3-one.

Causality of Experimental Choices: The choice of an alkoxy-protected enone allows for regioselective acylation at the desired position. The subsequent intramolecular condensation reaction is typically base-catalyzed and leads to the formation of the stable 4-pyrone ring.

Experimental Protocol: A detailed protocol for a similar synthesis is described in U.S. Patent 5,616,713.[3]

Step 2: Ammonolysis to form the Pyridinone Ring

The conversion of the 4-pyrone to a 4-pyridinone is achieved through ammonolysis. A direct reaction with ammonia can be challenging and may lead to side products. A more controlled and widely used approach involves a two-step process using a protected form of ammonia, such as benzylamine, followed by deprotection.

Causality of Experimental Choices: Benzylamine acts as a stable and less volatile source of the nitrogen atom. The resulting N-benzyl pyridone is then debenzylated through catalytic hydrogenation. This two-step process often provides higher yields and a purer product compared to direct ammonolysis.

Experimental Protocol: Synthesis of 2-Alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone

-

Step 2a: Formation of N-Benzyl-2-alkoxycarbonyl-3,5-dimethyl-4-pyridone:

-

To a solution of 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone in a suitable solvent such as toluene, add an equimolar amount of benzylamine.

-

The reaction mixture is heated to reflux, and water is removed azeotropically to drive the reaction to completion.

-